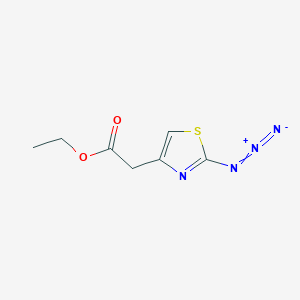
2-(2-叠氮-1,3-噻唑-4-基)乙酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(2-azido-1,3-thiazol-4-yl)acetate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
科学研究应用
Ethyl 2-(2-azido-1,3-thiazol-4-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Biology: The compound’s azido group allows for bioorthogonal labeling, enabling the study of biological processes without interfering with native biochemical pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials
作用机制
Target of Action
Ethyl 2-(2-azido-1,3-thiazol-4-yl)acetate is a derivative of thiazole, a heterocyclic compound . Thiazoles are found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs . The primary targets of thiazole derivatives are often enzymes or receptors involved in these biological processes .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or blocking receptor signaling . The specific interaction of Ethyl 2-(2-azido-1,3-thiazol-4-yl)acetate with its targets would depend on the specific structure of the compound and the nature of the target.
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific targets . For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, thereby affecting the protein’s associated biochemical pathway . The specific pathways affected by Ethyl 2-(2-azido-1,3-thiazol-4-yl)acetate would depend on its specific targets and mode of action.
Result of Action
Based on the known biological activities of thiazole derivatives, it can be inferred that ethyl 2-(2-azido-1,3-thiazol-4-yl)acetate may have potential antimicrobial, antifungal, antiviral, or antitumor effects .
准备方法
The synthesis of Ethyl 2-(2-azido-1,3-thiazol-4-yl)acetate typically involves multiple steps. One common method starts with the reaction of 2-aminothiazole with ethyl bromoacetate to form ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate. This intermediate is then treated with sodium azide to introduce the azido group, resulting in the formation of Ethyl 2-(2-azido-1,3-thiazol-4-yl)acetate .
化学反应分析
Ethyl 2-(2-azido-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
相似化合物的比较
Ethyl 2-(2-azido-1,3-thiazol-4-yl)acetate can be compared with other thiazole derivatives, such as:
Ethyl 2-aminothiazole-4-acetate: Lacks the azido group, making it less reactive in certain types of chemical reactions.
2-Azido-1,3-thiazole: Similar in structure but lacks the ethyl acetate group, which can influence its solubility and reactivity.
Thiazole: The parent compound, which lacks both the azido and ethyl acetate groups, making it less versatile in synthetic applications
Ethyl 2-(2-azido-1,3-thiazol-4-yl)acetate stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
ethyl 2-(2-azido-1,3-thiazol-4-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2S/c1-2-13-6(12)3-5-4-14-7(9-5)10-11-8/h4H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJOTNWOMGPRMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2361634-07-1 |
Source


|
| Record name | ethyl 2-(2-azido-1,3-thiazol-4-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














